K-Ras ligand-Linker Conjugate 4 is synthesized as part of ongoing research into targeted protein degradation strategies. It falls under the category of small-molecule degraders, specifically designed to recruit E3 ubiquitin ligases to facilitate the ubiquitination and subsequent degradation of target proteins. This compound is particularly relevant in the context of targeting "undruggable" proteins like K-Ras, which are implicated in various cancers, including pancreatic and colorectal cancers .
The synthesis of K-Ras ligand-Linker Conjugate 4 involves several key steps:
K-Ras ligand-Linker Conjugate 4 possesses a complex molecular structure characterized by:
The structural integrity and conformational flexibility of these components are vital for the compound's efficacy in targeting K-Ras.
K-Ras ligand-Linker Conjugate 4 engages in several important chemical reactions:
The mechanism of action for K-Ras ligand-Linker Conjugate 4 involves a multi-step process:
This mechanism highlights how targeted protein degradation can be a powerful therapeutic strategy against cancers driven by mutant K-Ras.
K-Ras ligand-Linker Conjugate 4 exhibits several notable physical and chemical properties:
K-Ras ligand-Linker Conjugate 4 has significant applications in scientific research and therapeutic development:
K-Ras ligand-Linker Conjugate 4 (CAS: 2378261-83-5) is a bifunctional chemical compound engineered for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) framework. Its structure integrates two critical elements: a K-Ras-binding ligand and a PROTAC-specific linker segment [1] [4] [10]. The K-Ras ligand selectively engages oncogenic K-Ras mutants (e.g., G12C), while the linker—a polyethylene glycol (PEG)-based chain—connects this ligand to E3 ubiquitin ligase-recruiting moieties [5] [10]. The conjugate’s molecular weight is 697.82 g/mol (formula: C₃₅H₅₁N₇O₈), and it typically appears as a colorless to light yellow oil [1] [10].
This design exemplifies the modularity of PROTACs, where linker length and composition critically influence degradation efficiency. The PEG linker in Conjugate 4 (structure: OCCOCCOCCOCCO) provides optimal spatial flexibility (~20–30 Å), enabling the E3 ligase and target protein to form a productive ternary complex [3] [9]. Conjugate 4 serves as a precursor to synthesize PROTAC K-Ras Degrader-1 (HY-129523), which achieves ≥70% K-Ras degradation in SW1573 lung cancer cells [1] [4] [5]. This highlights its role as a versatile building block in degrader optimization, circumventing traditional occupancy-driven inhibition challenges associated with K-Ras [5] [7].
Property | Value |
---|---|
CAS Number | 2378261-83-5 |
Molecular Formula | C₃₅H₅₁N₇O₈ |
Molecular Weight | 697.82 g/mol |
Purity | ≥98.76% |
Linker Type | PEG-based (Ethylene Glycol) |
Solubility | 50 mg/mL in Ethanol |
Primary Application | Synthesis of PROTAC Degrader-1 |
Degradation Efficacy (Derivative) | ≥70% (SW1573 cells) |
Conjugate 4’s linker terminates in a chemical group designed to recruit multiple E3 ubiquitin ligases, including VHL (Von Hippel-Lindau), CRBN (Cereblon), MDM2, and IAP (Inhibitor of Apoptosis Proteins) [1] [4] [9]. This promiscuity enhances its utility across cellular contexts where E3 ligase expression varies. For instance:
The PEG linker’s flexibility accommodates divergent E3 ligase structural requirements, facilitating ubiquitin transfer to lysine residues on K-Ras [3] [8]. This process is catalytic; a single Conjugate 4 molecule can mediate multiple degradation cycles, enhancing potency at sub-stoichiometric concentrations [5] [7]. Notably, Conjugate 4’s derivative (PROTAC Degrader-1) exploits CRBN or VHL to ubiquitinate K-Ras, validated by rescue experiments with proteasome inhibitors like MG132 [1] [5].
E3 Ligase | Ligand Type | Ubiquitination Mechanism | Cellular Prevalence |
---|---|---|---|
CRBN | Pomalidomide-derived | CUL4-DDB1 Complex Assembly | High (Broad tissue expression) |
VHL | Hydroxyproline-based | CUL2-Elongin B/C Activation | Moderate (Oxygen-dependent) |
MDM2 | Nutlin-derived | P53-Independent Ubiquitination | Variable (Tumor-specific) |
IAP | Bestatin-derived | Anti-Apoptotic Protein Modulation | Context-dependent |
The efficacy of Conjugate 4-derived PROTACs hinges on ternary complex stability, governed by cooperativity (α) between K-Ras and the E3 ligase. Positive cooperativity (α > 1) occurs when protein-protein interactions at the interface enhance binding affinity beyond binary ligand-target associations [6] [8]. Surface plasmon resonance (SPR) studies of analogous PROTACs reveal that linker length directly influences α; Conjugate 4’s PEG chain optimizes this by allowing ~300–400 Ų of buried surface area (BSA) at the K-Ras/E3 interface [6] [8].
Mathematically, ternary complex formation follows a bell-shaped dose-response curve:
For Conjugate 4-derived degraders, maximal degradation occurs at nanomolar concentrations (DC₅₀ ~10–50 nM), reflecting high α values. Ubiquitination kinetics further depend on the lysine accessibility of K-Ras; SPR data confirm that Conjugate 4’s linker positions K-Ras to expose lysine residues to E2 ubiquitin-conjugating enzymes [6] [8]. This culminates in K48-polyubiquitination and proteasomal degradation, as demonstrated by immunoblotting assays showing ≥70% K-Ras loss within 6–12 hours in SW1573 cells [1] [4].
Parameter | Impact on Degradation | Experimental Measurement |
---|---|---|
Cooperativity (α) | α > 1: Enhanced ternary complex stability | SPR-derived KD(ternary)/KD(binary) |
Linker Length | Optimal: 12–20 atoms (PEG-based) | Degradation efficacy in SW1573 cells |
Buried Surface Area (BSA) | ≥300 Ų correlates with high degradation | Computational modeling (PDB) |
Ubiquitination Rate | Fast kinetics enable catalytic turnover | Ubiquitin pulldown assays |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1